molecular formula C13H13N3NaO3 B12386637 Lenalidomide (sodium)

Lenalidomide (sodium)

Cat. No.: B12386637
M. Wt: 282.25 g/mol
InChI Key: FAIDVIRXUOZPBL-UHFFFAOYSA-N
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Description

Lenalidomide is a potent, second-generation immunomodulatory imide drug (IMiD) derived from thalidomide, developed to enhance efficacy and reduce non-hematologic toxicities . Its primary research applications focus on hematologic malignancies and immune modulation. In multiple myeloma, Lenalidomide exerts its effects through multiple mechanisms. A key action is the binding to the protein cereblon, a component of an E3 ubiquitin ligase complex. This interaction alters the substrate specificity of the ligase, leading to the targeted ubiquitination and subsequent proteasomal degradation of key transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of malignant plasma cells . Beyond this direct effect, Lenalidomide also demonstrates immunomodulatory activity by enhancing T-cell and Natural Killer (NK) cell proliferation and activation, while inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1 . Furthermore, it exhibits anti-angiogenic properties by inhibiting vascular endothelial growth factor (VEGF) . The value of Lenalidomide in research is well-established in several clinical contexts. It is a cornerstone in the study and treatment of multiple myeloma (MM), both for newly diagnosed and relapsed/refractory disease, and as maintenance therapy post-autologous stem cell transplantation . It is also a critical agent for investigating transfusion-dependent anemia in low- to intermediate-1-risk myelodysplastic syndromes (MDS) with a deletion 5q cytogenetic abnormality . Research has further expanded its use into mantle cell lymphoma (MCL) and follicular lymphoma (FL) . Current investigative frontiers include overcoming Lenalidomide resistance in multiple myeloma, with recent studies identifying the RNA-editing enzyme ADAR1 as a key factor , and novel drug delivery systems, such as nanocomplexes with doxorubicin, to enhance anti-tumor efficacy and modulate the tumor microenvironment in solid tumors . Note on Nomenclature: This product is offered as "Lenalidomide (sodium)." Please note that in the established scientific and medical literature, the active pharmaceutical ingredient is universally referred to as "Lenalidomide." In approved drug products, sodium is listed as an excipient within the capsule formulation . Researchers are advised to confirm the specific chemical form and properties of this product for their experimental design. This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13N3NaO3

Molecular Weight

282.25 g/mol

InChI

InChI=1S/C13H13N3O3.Na/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18;/h1-3,10H,4-6,14H2,(H,15,17,18);

InChI Key

FAIDVIRXUOZPBL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N.[Na]

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation and Salt Metathesis

The most widely documented method involves the catalytic hydrogenation of the nitro intermediate 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione (Formula II). This step typically employs palladium on charcoal (Pd/C) under hydrogen gas at atmospheric pressure, avoiding high-pressure conditions required in earlier methods. Post-reduction, the free base is converted to an acid addition salt (e.g., hydrochloride) and subsequently neutralized with sodium bicarbonate or hydroxide to yield lenalidomide sodium.

Key Steps :

  • Reduction :
    • Catalyst : 10% Pd/C with 40–60% moisture.
    • Solvent System : Methanol/acetonitrile (1:1 v/v).
    • Conditions : Atmospheric pressure, 25–35°C.
  • Salt Formation :
    • Acid : Hydrochloric acid (HCl) in isopropanol.
    • Neutralization : Sodium bicarbonate (7% aqueous solution).

Example :

  • 70 g of lenalidomide free base suspended in methanol/acetonitrile reacts with HCl to form the hydrochloride salt. Neutralization with sodium bicarbonate yields 65 g of lenalidomide sodium (purity >99%).

Metal-Mediated Reduction with Neutralization

Alternative methods utilize zinc or iron in acidic media to reduce the nitro intermediate. This approach avoids noble metal catalysts, reducing costs.

Procedure :

  • Reductant : Zinc powder (3–8 molar equivalents).
  • Acid : Acetic or propionic acid.
  • Solvent : Water/isopropanol.
  • Neutralization : Sodium hydroxide or bicarbonate.

Data Table 1: Comparative Reaction Parameters

Parameter Example 1 Example 2 Example 3
Catalyst Pd/C (10%) Zn powder None
Solvent Methanol/ACN Water/isopropanol Water
Temperature 25–35°C 75–85°C 20–60°C
Neutralizing Agent NaHCO₃ NaOH NaHCO₃
Yield 92% 87.8% 85%
Purity >99% 99.84% 98.5%

Direct Salt Formation from Lenalidomide Free Base

Lenalidomide sodium can be synthesized directly by reacting the free base with sodium hydroxide in a polar solvent (e.g., water or ethanol). This single-step process is less common but offers simplicity.

Conditions :

  • Base : 1.1 equivalents of NaOH.
  • Solvent : Methanol/water (2:1).
  • Isolation : Precipitation at 5–10°C.

Optimization of Reaction Conditions

Solvent Systems

Linear alcohols (methanol, ethanol) paired with nitriles (acetonitrile) enhance solubility during hydrogenation, reducing solvent volumes by 50% compared to prior methods.

Impurity Control

Genotoxic impurities like methyl-2-bromomethyl-3-nitrobenzoate (PGI-5) are minimized using activated carbon treatment and liquid-liquid extraction. GC-MS analysis confirms impurity levels <1 ppm.

Purification and Crystallization

Crystallization Techniques

Lenalidomide sodium is isolated via anti-solvent crystallization. For example, adding methyl tert-butyl ether to a methanol solution induces precipitation, yielding a polymorphically pure product.

Data Table 2: Crystallization Parameters

Parameter Conditions Conditions
Solvent Methanol Water/isopropanol
Anti-Solvent Triethylamine Methyl tert-butyl ether
Temperature 5–10°C 15–20°C
Drying 50–55°C, 150–200 mmHg 45–55°C, vacuum

Analytical Characterization

Spectroscopic Methods

  • X-Ray Powder Diffraction (XRPD) : Distinct peaks at 2θ = 12.5°, 18.2°, and 25.4° confirm crystalline form A.
  • Differential Scanning Calorimetry (DSC) : Endotherm at 215°C indicates melting point.

Purity Assessment

HPLC analysis shows >99.5% purity with the following impurities:

  • Impurity B : 0.06%.
  • Impurity C : 0.01%.

Industrial-Scale Considerations

  • Cost Efficiency : Zinc-mediated reduction reduces catalyst costs by 30% compared to Pd/C.
  • Environmental Impact : Aqueous solvent systems decrease organic waste generation.

Chemical Reactions Analysis

Salt Formation and Solubility

Lenalidomide exists as a racemic mixture of S(-) and R(+) enantiomers . Its sodium salt improves aqueous solubility compared to the free base, which is critical for pharmaceutical formulations. Solubility data:

Property Value
Solubility in DMSOUp to 30 mg/mL
Solubility in waterLow (enhanced as sodium salt)
Solubility in 0.1N HClHigh

The sodium salt’s stability is influenced by excipients. Acid addition salts (e.g., hydrochloride) are prone to disproportionation in formulations with proton-accepting excipients, while sodium salts may avoid this issue if formulated with inert ingredients .

Stability and Degradation Reactions

Lenalidomide’s primary amine group makes it susceptible to Maillard reaction degradation when exposed to reducing sugars (e.g., lactose) or compounds with carbonyl groups . This reaction is amplified under conditions of high temperature or humidity.

Key stability considerations :

  • Maillard Reaction :

    • Mechanism : Amino group reacts with carbonyl-containing excipients, leading to degradation.

    • Mitigation : Avoid excipients capable of accepting protons (e.g., lactose anhydrous, carboxylic acid salts) .

  • Disproportionation :

    • Acid addition salts (e.g., hydrochloride) may revert to the free base in formulations with alkaline excipients, affecting bioavailability .

    • Sodium salts are less prone to this if formulated with non-reactive excipients.

Salt Formation

Parameter Conditions
Reagents Sodium hydroxide (for sodium salt), acid (e.g., HCl for hydrochloride salt)
Molar Ratio Lenalidomide to base/acid: 0.5–5 (varies by salt type)
Temperature 0°C–100°C (preferably 20°C–80°C for acid salts)
Reaction Time 0.01–5 hours (typically 0.1–2 hours)

Stability Optimization

Factor Optimization Strategy
Excipients Avoid proton-accepting compounds (e.g., lactose, carboxylic acid salts)
Storage Maintain low humidity (WVTR ≤ 0.5 g/day) and oxygen transmission (≤ 0.5 cc/day)

Pharmacokinetic and Formulation Considerations

The sodium salt’s enhanced solubility facilitates oral absorption, though food intake reduces maximum plasma concentration (CmaxC_{\text{max}}) by 36% without affecting bioavailability . Key pharmacokinetic properties:

Parameter Value
Oral Bioavailability ~68% (rat model)
Elimination Half-life ~2 hours (rat model)
Major Excretion Route Urine

Scientific Research Applications

Key Applications

  • Multiple Myeloma
    • Induction Therapy : Lenalidomide is widely used as part of the induction therapy regimen for newly diagnosed multiple myeloma patients, both in transplant-eligible and transplant-ineligible groups. Studies have shown that it significantly improves survival rates when combined with dexamethasone or proteasome inhibitors .
    • Maintenance Therapy : Post-autologous stem cell transplant, lenalidomide serves as a maintenance therapy to prolong remission in multiple myeloma patients .
  • Myelodysplastic Syndromes (MDS)
    • Lenalidomide is particularly effective in treating patients with transfusion-dependent anemia due to low- or intermediate-1-risk MDS associated with a deletion 5q cytogenetic abnormality. Clinical trials have demonstrated that lenalidomide can reduce the need for blood transfusions and improve hematological parameters .
  • Mantle Cell Lymphoma
    • For patients who have relapsed or progressed after prior therapies, lenalidomide has shown efficacy in combination with other agents like rituximab. This combination has been associated with improved response rates in clinical settings .
  • Follicular Lymphoma and Marginal Zone Lymphoma
    • Lenalidomide is also indicated for previously treated follicular lymphoma and marginal zone lymphoma, enhancing treatment options for these hematological malignancies .

Case Study 1: Multiple Myeloma Treatment

A retrospective study involving 167 newly diagnosed, transplant-ineligible patients treated with lenalidomide-dexamethasone revealed significant improvements in overall survival rates compared to historical controls. The study highlighted the importance of dosing strategies and patient management to minimize adverse effects while maximizing therapeutic benefits .

Case Study 2: Myelodysplastic Syndromes

In a Phase III trial (MDS-004), 205 patients with transfusion-dependent anemia due to MDS were randomized to receive lenalidomide or placebo. The primary endpoint was transfusion independence at 182 days. Results indicated that 58% of patients receiving lenalidomide achieved transfusion independence compared to only 10% in the placebo group .

Case Study 3: Adverse Effects

While lenalidomide is generally well-tolerated, some patients experience serious adverse effects. A report described a patient who developed tumor flare syndrome after initiating treatment for chronic lymphocytic leukemia, illustrating the need for careful monitoring during therapy .

Data Summary

Application AreaIndicationKey Findings
Multiple MyelomaInduction & Maintenance TherapyImproved survival rates; standard of care for newly diagnosed patients
Myelodysplastic SyndromesTransfusion-dependent anemia (5q deletion)Significant reduction in transfusion needs; improved hematological outcomes
Mantle Cell LymphomaRelapsed or refractory diseaseEnhanced response rates when combined with rituximab
Follicular/Marginal Zone LymphomaPreviously treated casesEffective as part of combination therapies

Mechanism of Action

Lenalidomide exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Key Structural Differences

Lenalidomide and its analogs share a glutarimide core but differ in substituents:

  • Thalidomide : Phthalimide ring with two ketone groups.
  • Pomalidomide: Amino group on the phthalimide ring (enhances oxidative metabolism).
  • Lenalidomide : Oxo group replaces one phthalimide ketone, improving metabolic stability .

Physicochemical Properties

Compound Ionization (pH 7.4) LogP Polar Surface Area (Ų) Renal Excretion (% Unchanged)
Thalidomide Neutral 0.47 87 <5% (hydrolysis products)
Pomalidomide Basic (amino group) 1.12 94 27% (metabolites dominate)
Lenalidomide Weakly acidic 0.62 105 80–90%

Lenalidomide’s higher polarity and renal clearance correlate with its predominant excretion as the parent compound, unlike thalidomide and pomalidomide, which undergo extensive hydrolysis or oxidation .

Pharmacokinetic and Metabolic Profiles

Absorption and Distribution

  • Lenalidomide : Rapid absorption (Cmax at 0.5–1 h), bioavailability >90%, and linear dose proportionality (5–25 mg) .
  • Pomalidomide: Slower absorption (Tmax: 2–3 h) due to amino group-mediated solubility differences .

Metabolism and Excretion

Compound Primary Metabolic Pathway Urinary Excretion (% Dose)
Thalidomide Hydrolysis (glutarimide/phthalimide) >90% (as metabolites)
Pomalidomide CYP1A2/CYP3A4 oxidation 73% (70% as metabolites)
Lenalidomide Minimal hepatic metabolism 90% (unchanged)

Lenalidomide’s stability arises from its oxo group, reducing enzymatic degradation compared to pomalidomide .

Pharmacodynamic Mechanisms

CRBN Binding and Substrate Degradation

All IMiDs bind CRBN, but affinity varies:

  • Lenalidomide : IC50 = 4.83 µM (TR-FRET assay) .
  • Pomalidomide: Higher CRBN affinity (IC50 ~1.5 µM) due to amino group interactions .

Lenalidomide induces degradation of IKZF1/3 and downregulates NF-κB, whereas analogs like photo-lenalidomide retain this activity with added probe functionality .

Therapeutic Indications

Compound Approved Indications Key Trials/Outcomes
Lenalidomide MM, MDS, CLL, lymphoma MM-009/010: Median OS 38–41 months
Pomalidomide Relapsed/refractory MM STRATUS: Median OS 11.9 months
Thalidomide MM, leprosy Limited use due to neurotoxicity/teratogenicity

Adverse Events

Toxicity Lenalidomide (Incidence) Pomalidomide (Incidence)
Neutropenia 30–40% (Grade 3/4) 50–60% (Grade 3/4)
Thrombocytopenia 20–25% 25–30%
VTE 8–15% 3–5%

Lenalidomide’s higher VTE risk (vs. pomalidomide) necessitates prophylactic anticoagulation .

Q & A

Q. What are the primary mechanisms of action of lenalidomide in hematologic malignancies, and how do they inform experimental design?

Lenalidomide exerts dual tumoricidal and immunomodulatory effects. Its mechanisms include cereblon-mediated degradation of transcription factors (e.g., IKZF1/3) and modulation of cytokine production (e.g., TNF-α, IL-6). For experimental design, researchers should prioritize assays assessing protein degradation (e.g., Western blotting for IKZF1) and cytokine profiling (ELISA/multiplex assays) in preclinical models. Dose-response studies should account for variable cereblon binding affinity across cell types .

Q. How do standard dosing regimens for lenalidomide vary across hematologic malignancies, and what factors influence protocol selection?

In multiple myeloma (MM), the typical induction dose is 25 mg/day (days 1–21 of a 28-day cycle), adjusted for renal function and toxicity. For myelodysplastic syndromes (MDS) with 5q deletion, lower doses (10 mg/day) are used due to higher sensitivity. Protocol selection must integrate patient age, cytogenetic risk (e.g., del17p in MM), and prior therapies. Dose adjustments for neutropenia/thrombocytopenia are critical; refer to phase III trials like MM-015 for validated schedules .

Q. What are the validated biomarkers for predicting lenalidomide response in clinical trials?

Key biomarkers include:

  • Cytogenetic markers : Del5q31 in MDS (predicts 67% transfusion independence ).
  • Cereblon expression levels : High cereblon correlates with improved PFS in MM (HR = 0.49 in MPR-R trials ).
  • Serum cytokines : Elevated IL-6 and TNF-α post-treatment may indicate resistance. Incorporate flow cytometry or single-cell RNA-seq to monitor immune cell subsets (e.g., NK cell activation) .

Advanced Research Questions

Q. How can conflicting data on lenalidomide efficacy in DLBCL be resolved through meta-analytical approaches?

Discrepancies in ORR (24%–36% monotherapy vs. 88%–93% combination therapy) arise from trial heterogeneity (e.g., R-CHOP vs. R-GemOx backbones). Use anchored MAIC (matching-adjusted indirect comparison) to adjust for covariates like IPI score and prior lines of therapy. For example, RE-MIND2 analysis showed tafasitamab + lenalidomide improved OS vs. BR (HR = 0.58) in DLBCL, but subgroup stratification by cell-of-origin (GCB vs. ABC) is critical .

Q. What methodological strategies optimize lenalidomide combination therapy trials to mitigate overlapping toxicities?

  • Sequential dosing : Administer lenalidomide after proteasome inhibitors (e.g., ixazomib) to reduce grade 3/4 thrombocytopenia (12% vs. 5% in TOURMALINE-MM1 ).
  • Prophylaxis : Enforce aspirin/enoxaparin for venous thromboembolism (VTE) prevention (14.7% incidence in MM-009 ).
  • Real-world data integration : Use registries (e.g., Greek RRMM registry) to model toxicity-adjusted dosing in elderly cohorts (>75 years) .

Q. How should researchers design trials to evaluate lenalidomide maintenance therapy post-autologous stem-cell transplantation (ASCT)?

Key considerations:

  • Primary endpoint : Progression-free survival (PFS) with median follow-up ≥45 months (IFM 2005-02 trial: 41 vs. 23 months, HR = 0.50 ).
  • Secondary endpoints : Second primary malignancy (SPM) rates (3.1 vs. 1.2/100 patient-years) and quality-of-life metrics (EORTC QLQ-C30).
  • Stratification : High-risk cytogenetics (e.g., t(4;14)) and minimal residual disease (MRD) status by NGF .

Q. What experimental frameworks address lenalidomide resistance in relapsed/refractory MM?

  • Cereblon isoform switching : Use CRISPR screens to identify splice variants (e.g., CRBN-I vs. CRBN-II) that evade drug binding.
  • Epigenetic modifiers : Combine with histone deacetylase inhibitors (e.g., panobinostat) to restore IKZF1 degradation (phase II PANORAMA trials ).
  • Microenvironment targeting : Co-administer anti-CD38 antibodies (daratumumab) to enhance ADCC; L-MIND trial reported 92.89% ORR in DLBCL with tafasitamab .

Methodological and Data Analysis Questions

Q. How should researchers handle missing cytogenetic data in lenalidomide trials for MDS?

Apply multiple imputation (MI) for missing del5q status, using variables like transfusion dependence and baseline erythropoietin levels. Validate with sensitivity analyses (e.g., complete-case vs. MI results). In the MDS-003 trial, 38/85 patients achieved complete cytogenetic remission; missing data were <10% .

Q. What statistical methods are recommended for analyzing time-to-event outcomes in lenalidomide maintenance studies?

Use Cox proportional hazards models with time-dependent covariates (e.g., treatment discontinuation). For competing risks (e.g., SPMs), apply Fine-Gray subdistribution hazards. In IFM 2005-02, Gray’s test confirmed lenalidomide’s PFS benefit (P < 0.001) despite SPMs .

Q. How can preclinical models recapitulate lenalidomide’s immunomodulatory effects in solid tumors?

  • Syngeneic models : Use CT26 colon cancer with PD-1/lenalidomide combinations to assess T-cell infiltration (flow cytometry for CD8+/Granzyme B+ cells).
  • Humanized mice : NSG mice engrafted with PBMCs from healthy donors to study NK cell activation (CD69 upregulation) .

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